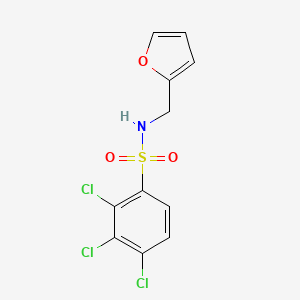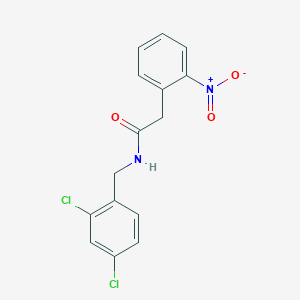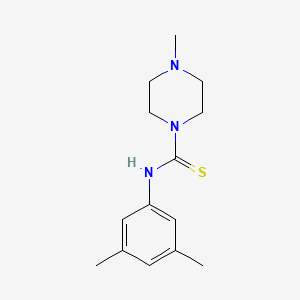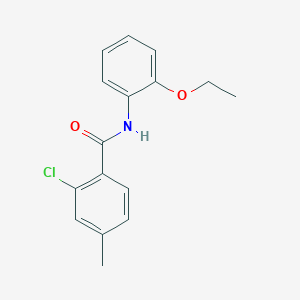
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide, also known as AMPSB, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
Mécanisme D'action
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide exerts its effects through inhibition of carbonic anhydrase IX and alpha-synuclein aggregation. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and survival. Inhibition of carbonic anhydrase IX by 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide leads to a decrease in tumor growth and survival. Alpha-synuclein is a protein that aggregates in the brains of patients with Parkinson's disease and is believed to play a role in the disease pathology. Inhibition of alpha-synuclein aggregation by 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide leads to a decrease in disease pathology.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide inhibits the activity of carbonic anhydrase IX, leading to a decrease in tumor growth and survival. In neuronal cells, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide inhibits the aggregation of alpha-synuclein, leading to a decrease in disease pathology. Additionally, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase IX and alpha-synuclein aggregation, its anti-inflammatory and antioxidant properties, and its potential as a scaffold for designing new compounds. However, there are also some limitations to using 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide. One direction is to further explore its potential in cancer research, including its ability to inhibit the activity of carbonic anhydrase IX in other types of cancer. Another direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to design new compounds based on its scaffold.
Méthodes De Synthèse
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide can be synthesized through a multi-step process starting from 4-methylbenzoyl chloride and aniline. The first step involves the reaction of 4-methylbenzoyl chloride with sodium azide to form 4-methylbenzoyl azide, which is then reduced to 4-methylbenzoyl amine. The second step involves the reaction of 4-methylbenzoyl amine with p-toluenesulfonyl chloride to form 4-methyl-N-(p-toluenesulfonyl)benzamide, which is then reacted with sodium azide to form 4-methyl-N-(azido)benzamide. Finally, the azide group is reduced with hydrogen gas in the presence of palladium on carbon to form 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been studied for its potential in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. In neuroscience, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. In drug discovery, 3-(aminosulfonyl)-4-methyl-N-phenylbenzamide has been used as a scaffold for designing new compounds with potential therapeutic activity.
Propriétés
IUPAC Name |
4-methyl-N-phenyl-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-7-8-11(9-13(10)20(15,18)19)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUQJXWAFNJBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)




![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)